molecular formula C21H17N3O2 B2425678 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 749216-18-0

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2425678
CAS RN: 749216-18-0
M. Wt: 343.386
InChI Key: WZTUEUPFBCQGES-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted with a carboxylic acid group, a phenyl group, and two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the aromatic rings and the carboxylic acid group. The aromatic rings (phenyl and pyrazolo[3,4-b]pyridine) contribute to the planarity and rigidity of the molecule, while the carboxylic acid group can participate in hydrogen bonding, influencing its solubility and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Catalysis and Protodeboronation

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: can serve as a valuable building block in organic synthesis. One notable application is its use in catalytic protodeboronation. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation has been less explored. However, recent research has demonstrated a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .

Antimicrobial Potential

Experimental studies have explored the antimicrobial potential of related pyrazolo[3,4-b]pyridine derivatives. While specific data on our compound may be limited, it’s worth investigating its activity against various pathogens. Researchers have evaluated similar compounds for antileishmanial and antimalarial effects. For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited promising in vitro antipromastigote activity. Further studies could explore its efficacy against other infectious agents .

Heterocyclic Synthesis

The structure of our compound suggests potential for heterocyclic synthesis. Researchers have used similar pyrazolo[3,4-b]pyridine scaffolds to synthesize various derivatives. For instance, microwave-assisted conditions have been employed to create 4-hetarylpyrazolo[1,5-a][1,3,5]triazines. Investigating the reactivity of our compound in heterocyclic transformations could yield novel derivatives with diverse properties .

Molecular Simulation Studies

Consider employing molecular simulation techniques to explore the binding interactions of our compound with relevant biological targets. For instance, a study justified the potent in vitro antipromastigote activity of a related compound by analyzing its fitting pattern in the active site of LmPTR1. Such simulations can guide further drug design efforts .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the pyrazolo[3,4-b]pyridine core, which is found in many biologically active compounds. Future research could explore its potential biological activities and optimize its properties for specific applications .

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-8-10-16(11-9-13)24-20-19(14(2)23-24)17(21(25)26)12-18(22-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUEUPFBCQGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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